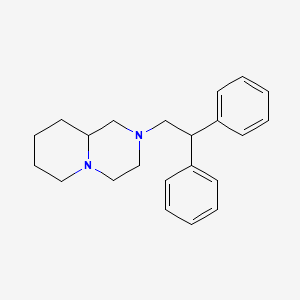
Octahydro-2-(2,2-diphenylethyl)-2H-pyrido(1,2-a)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-2-(2,2-diphenylethyl)-2H-pyrido(1,2-a)pyrazine is a complex organic compound characterized by its unique structural framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-2-(2,2-diphenylethyl)-2H-pyrido(1,2-a)pyrazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters is crucial to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Octahydro-2-(2,2-diphenylethyl)-2H-pyrido(1,2-a)pyrazine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Octahydro-2-(2,2-diphenylethyl)-2H-pyrido(1,2-a)pyrazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which Octahydro-2-(2,2-diphenylethyl)-2H-pyrido(1,2-a)pyrazine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[1,2-a]pyrazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Diphenylethyl derivatives: Compounds with similar diphenylethyl groups but different core structures.
Uniqueness
Octahydro-2-(2,2-diphenylethyl)-2H-pyrido(1,2-a)pyrazine is unique due to its specific combination of the pyrido[1,2-a]pyrazine core and the diphenylethyl substituent
Propriétés
Numéro CAS |
40498-87-1 |
|---|---|
Formule moléculaire |
C22H28N2 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
2-(2,2-diphenylethyl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine |
InChI |
InChI=1S/C22H28N2/c1-3-9-19(10-4-1)22(20-11-5-2-6-12-20)18-23-15-16-24-14-8-7-13-21(24)17-23/h1-6,9-12,21-22H,7-8,13-18H2 |
Clé InChI |
HNNDWBXYQGMQBQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2CCN(CC2C1)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione](/img/structure/B14666151.png)
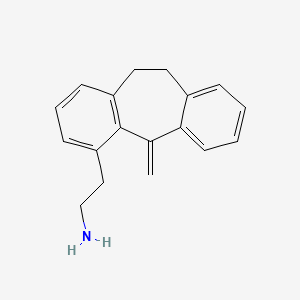



![5,7,7-Trimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14666187.png)
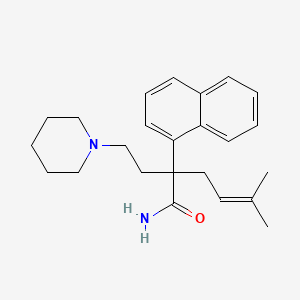
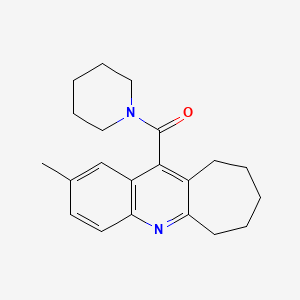
![2-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14666200.png)
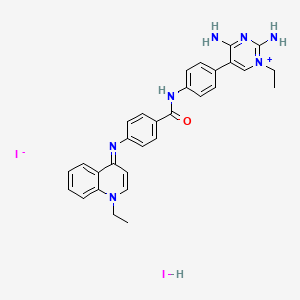
![1,1,1,5,5,5-Hexaethyl-3-methyl-3-[(triethylsilyl)oxy]trisiloxane](/img/structure/B14666208.png)
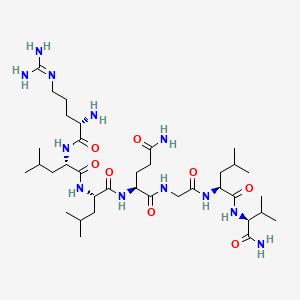
![7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B14666222.png)
![4h-[1,3,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14666230.png)
